JWH 007-d9 is a deuterated analog of JWH 007, classified as a synthetic cannabinoid. This compound is primarily utilized as an internal standard in analytical chemistry, particularly in the quantification of JWH 007 through techniques such as gas chromatography-mass spectrometry and liquid chromatography-mass spectrometry. JWH 007-d9 exhibits a high affinity for cannabinoid receptors CB1 and CB2, making it significant for forensic and research applications .
The compound is synthesized in laboratories and is not found naturally. It is derived from the indole core structure common to many synthetic cannabinoids, with deuterium atoms incorporated into its molecular framework to create its deuterated form.
JWH 007-d9 falls under the category of synthetic cannabinoids, which are compounds designed to mimic the effects of tetrahydrocannabinol, the active component of cannabis. These substances are often used in research settings to study their interactions with cannabinoid receptors and their potential therapeutic applications .
The synthesis of JWH 007-d9 involves several key steps:
The industrial production of JWH 007-d9 adheres to similar synthetic routes but on a larger scale, incorporating stringent quality control measures to ensure product purity. Techniques such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy are employed to verify the compound's structure and purity .
JWH 007-d9 has a complex molecular structure characterized by its indole core and naphthoyl group, with deuterium atoms incorporated into its side chain. The presence of these deuterium atoms provides a distinct mass difference that aids in analytical quantification.
JWH 007-d9 can participate in various chemical reactions:
These reactions are crucial for understanding the compound's reactivity and potential metabolic pathways when studied in biological systems.
JWH 007-d9 acts primarily as an agonist at cannabinoid receptors CB1 and CB2. Upon binding to these receptors, it initiates a cascade of intracellular signaling pathways that lead to various physiological effects associated with cannabinoid activity.
Research indicates that synthetic cannabinoids like JWH 007-d9 exhibit high binding affinity and efficacy at these receptors, which can lead to psychotropic effects similar to those observed with natural cannabinoids .
JWH 007-d9 serves multiple roles in scientific research:
Synthetic cannabinoids (SCs) represent a structurally diverse class of designer drugs designed to mimic Δ9-tetrahydrocannabinol (THC) by binding to cannabinoid receptors CB1 and CB2. Unlike phytocannabinoids, SCs are classified into distinct chemical families:
Pharmacologically, SCs exhibit significantly higher CB1 receptor affinity than THC. For example, JWH-018 binds to CB1 receptors with ~4x greater affinity (Ki = 9.0 nM) compared to THC (Ki = 41 nM). This enhanced affinity translates to greater potency in vivo, as demonstrated by tetrad tests (hypothermia, catalepsy, analgesia, hypolocomotion) in rodent models [3] [5]. SCs function as full agonists at CB1 receptors, triggering Gi/o protein-mediated inhibition of adenylyl cyclase and modulation of ion channels, ultimately dampening neuronal excitability and neurotransmitter release [5] [7].
Table 1: Structural Classes of Synthetic Cannabinoids
Structural Class | Prototypical Compounds | Core Pharmacophore | CB1 Affinity (Ki, nM) |
---|---|---|---|
Naphthoylindoles | JWH-007, JWH-018 | 1-Naphthoyl indole | 9.5 (JWH-007) |
Cyclohexylphenols | CP 47,497 | Cyclohexyl phenol | ~5.0 |
Indole/Indazole Carboxamides | AB-PINACA | Indazole-3-carboxamide | <1.0 |
Classical Cannabinoids | HU-210 | Dibenzopyran core | 0.06 |
Naphthoylindole SCs originated from academic cannabinoid pharmacology research in the 1990s. Dr. John W. Huffman's team at Clemson University synthesized JWH-007 in 1994 during structure-activity relationship (SAR) studies aimed at developing CB1-selective probes [9]. Key design principles included:
These compounds were instrumental in mapping cannabinoid receptor topography. The discovery that naphthoylindoles like JWH-007 could activate CB1 receptors without the classical terpenoid structure of THC revolutionized cannabinoid pharmacology and inadvertently provided blueprints for illicit designer drugs [5] [9].
JWH-007-d9 incorporates nine deuterium atoms (²H) specifically at the terminal pentyl chain positions (2,2,3,3,4,4,5,5,5-nonadeuteriopentyl), creating a molecular formula of C24H21D9ClF2NO (MW: 431.01 g/mol) [6]. Deuterium labeling serves critical roles in research:
Table 2: Impact of Deuterium Labeling on Metabolic Parameters
Parameter | JWH-007 | JWH-007-d9 | Analytical Advantage |
---|---|---|---|
Molecular Weight | 355.48 g/mol | 364.5 g/mol | 9 Da mass shift in MS detection |
Half-life (in vitro) | Shorter | Extended | Improved metabolite profiling |
Hepatic Clearance | Higher | Reduced | Identification of rate-limiting enzymes |
MS Co-elution Risk | High with matrix | Low | Enhanced quantification accuracy |
CAS No.: 25596-24-1
CAS No.: 18641-81-1
CAS No.: 1465-16-3
CAS No.: 53938-08-2
CAS No.:
CAS No.: 916610-55-4